3-(4-Cyanophenyl)-2-oxopropyl benzoate
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Overview
Description
3-(4-Cyanophenyl)-2-oxopropyl benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a cyanophenyl group and an oxopropyl group attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyanophenyl)-2-oxopropyl benzoate typically involves the reaction of 4-cyanophenylacetic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and reduces the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
3-(4-Cyanophenyl)-2-oxopropyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Cyanophenyl)-2-oxopropyl benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials, including liquid crystals and polymers
Mechanism of Action
The mechanism of action of 3-(4-Cyanophenyl)-2-oxopropyl benzoate involves its interaction with specific molecular targets. The cyanophenyl group can interact with various enzymes and receptors, modulating their activity. The oxopropyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-cyanophenyl benzoate
- 4-Cyanophenyl benzoate
- 3-(4-Methoxyphenyl)-2-oxopropyl benzoate
Uniqueness
3-(4-Cyanophenyl)-2-oxopropyl benzoate is unique due to the presence of both the cyanophenyl and oxopropyl groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
59824-25-8 |
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Molecular Formula |
C17H13NO3 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
[3-(4-cyanophenyl)-2-oxopropyl] benzoate |
InChI |
InChI=1S/C17H13NO3/c18-11-14-8-6-13(7-9-14)10-16(19)12-21-17(20)15-4-2-1-3-5-15/h1-9H,10,12H2 |
InChI Key |
CMMUQHOBNQDDIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(=O)CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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